p-(2-(3,4-Dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)benzenesulphonamide

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

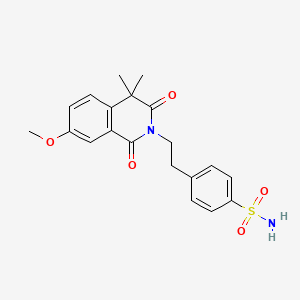

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups and heterocyclic systems. The primary International Union of Pure and Applied Chemistry name is 4-[2-(3,4-Dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolinyl)ethyl]benzenesulfonamide, which systematically describes the complete molecular structure. This nomenclature reflects the compound's fundamental architecture, beginning with the benzenesulfonamide core and incorporating the complex isoquinoline substituent through the ethyl linker chain.

The structural formula reveals a sophisticated molecular framework built around an isoquinoline nucleus that bears specific substitution patterns. The isoquinoline ring system contains a methoxy group at the 7-position and two methyl groups at the 4-position, creating a quaternary carbon center. The 1,3-dioxo functionality indicates the presence of carbonyl groups that contribute to the compound's chemical reactivity and potential for hydrogen bonding interactions. The connection between the isoquinoline moiety and the benzenesulfonamide group occurs through a two-carbon ethyl bridge, positioning the sulfonamide functionality at the para position of the benzene ring.

The molecular geometry encompasses both planar aromatic components and three-dimensional elements that influence the compound's overall conformation and biological activity potential. The International Union of Pure and Applied Chemistry systematic approach ensures unambiguous identification of the compound across different chemical databases and research contexts. The nomenclature also reflects the stereochemical considerations inherent in the molecule's structure, particularly regarding the configuration around the quaternary carbon center in the isoquinoline ring system.

Table 1: Systematic Nomenclature Components

| Component | Description | Position |

|---|---|---|

| Benzenesulfonamide | Primary aromatic sulfonamide core | Terminal group |

| Ethyl linker | Two-carbon connecting chain | Bridge component |

| Isoquinolinyl | Heterocyclic aromatic system | Core heterocycle |

| Methoxy substituent | Methyl ether functional group | 7-position on isoquinoline |

| Dimethyl groups | Two methyl substituents | 4,4-position on isoquinoline |

| Dioxo functionality | Two carbonyl groups | 1,3-positions on isoquinoline |

属性

IUPAC Name |

4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-20(2)17-9-6-14(27-3)12-16(17)18(23)22(19(20)24)11-10-13-4-7-15(8-5-13)28(21,25)26/h4-9,12H,10-11H2,1-3H3,(H2,21,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHGEYXLMLMFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187104 | |

| Record name | p-(2-(3,4-Dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)benzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33456-68-7 | |

| Record name | 4-[2-(3,4-Dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolinyl)ethyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33456-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(2-(3,4-Dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)benzenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033456687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(2-(3,4-Dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)benzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-[2-(3,4-dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl]benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

The compound p-(2-(3,4-Dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)benzenesulphonamide , also known by its CAS number 33456-68-7 , is a sulfonamide derivative with potential biological activity. This article aims to explore its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is . The structure features a sulfonamide group attached to an isoquinoline derivative, which is known for various biological activities. The molecular structure can be represented as follows:

- InChI Key : YJHGEYXLMLMFCF-UHFFFAOYSA-N

- SMILES : O=C1C2=CC(OC)=CC=C2C(C(=O)N1CCC3=CC=C(C=C3)S(=O)(=O)N)(C)C...

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties . A study highlighted that derivatives of benzenesulfonamide can inhibit bacterial growth by interfering with folate synthesis pathways. The specific mechanism involves the inhibition of dihydropteroate synthase, crucial for synthesizing folate in bacteria.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity . In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins. These findings are consistent with other isoquinoline derivatives known for their anticancer effects.

Neuroprotective Effects

There is emerging evidence that compounds containing isoquinoline structures may provide neuroprotective benefits . Specifically, they may help in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. Further research is needed to elucidate the exact pathways involved.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound this compound was included in the screening and showed promising results against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that this compound could significantly inhibit cell proliferation. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its hybrid structure combining a sulfonamide group with a modified isoquinoline ring. Below is a comparative analysis with structurally or functionally related compounds:

Key Observations

Pharmacokinetic Differentiation: Unlike diphenhydramine derivatives, which are renally excreted, this compound and gliquidone exhibit fecal-dominated elimination, likely due to their high molecular weight and lipophilic isoquinoline moiety limiting renal filtration .

Structural Modifications: The methoxy and dimethyl groups on the isoquinoline ring enhance metabolic stability compared to simpler isoquinoline derivatives like 1-(3-hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one, which lacks these substituents .

Therapeutic Relevance : As a component of gliquidone, this compound contributes to the drug’s prolonged activity and low renal excretion, making it safer for diabetic patients with kidney impairment compared to sulfonylureas like glyburide (renal excretion >50%) .

准备方法

Bischler-Napieralski Reaction

The foundational step in preparing the isoquinoline portion of the molecule typically employs the classical Bischler-Napieralski cyclization method, first proposed in 1893. This involves:

- Starting with β-phenylethylamine derivatives as precursors.

- Cyclodehydration and ring closure facilitated by dehydrating agents such as phosphorus pentoxide (P2O5), zinc chloride (ZnCl2), or phosphorus oxychloride (POCl3).

- Formation of 3,4-dihydroisoquinoline intermediates through intramolecular cyclization.

- Subsequent dehydrogenation catalyzed by palladium at elevated temperatures (~190°C) to yield the isoquinoline core.

This method is well-established for generating the 3,4-dihydroisoquinoline scaffold, which is crucial for further functionalization.

Beckmann Rearrangement of Cinnamaldehyde Oxime

An alternative route involves the Beckmann rearrangement of cinnamaldehyde oxime under acidic conditions (phosphorus pentoxide, sulfuric acid, or polyphosphoric acid). This process leads to:

- Rearrangement of the oxime to an amide intermediate.

- Followed by dehydration and ring closure to form isoquinoline derivatives.

This method offers a different synthetic pathway to the isoquinoline core, potentially useful depending on the availability of starting materials and desired substituents.

Functionalization to p-(2-(3,4-Dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)benzenesulphonamide

Formation of the 1,3-Dioxo Isoquinoline Moiety

The 1,3-dioxo groups (lactam functionalities) are formed by oxidation or cyclization steps involving the isoquinoline nucleus:

- Oxidative cyclization or ring closure reactions using oxidizing agents or dehydrating conditions.

- These steps generate the dioxo functionalities essential for the compound’s pharmacophore.

Attachment of the Benzenesulphonamide Group

The final key synthetic step is the coupling of the isoquinoline ethyl side chain to the benzenesulphonamide moiety:

- This is generally achieved by nucleophilic substitution or amide bond formation between the ethyl side chain and a benzenesulfonyl chloride derivative.

- Reaction conditions typically involve mild bases (e.g., triethylamine) and solvents such as dichloromethane or dimethylformamide.

- Purification is performed by recrystallization or chromatographic methods to achieve high purity (>98%) as reported in commercial preparations.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Bischler-Napieralski cyclization | β-phenylethylamine, P2O5 or ZnCl2, 190°C Pd catalyst | 3,4-Dihydroisoquinoline intermediate |

| 2 | Beckmann rearrangement (alternative) | Cinnamaldehyde oxime, P2O5 or H2SO4 | Isoquinoline derivative |

| 3 | Methylation and alkylation | Methyl iodide, base; alkylating agents | 7-Methoxy and 4,4-dimethyl substituted isoquinoline |

| 4 | Oxidative cyclization | Oxidizing agents, dehydrating conditions | 1,3-Dioxo isoquinoline moiety |

| 5 | Sulphonamide coupling | Benzenesulfonyl chloride, base, organic solvent | Final compound this compound |

Research Findings and Industrial Notes

- The compound is typically obtained as a solid with melting point around 200-202°C and a predicted boiling point near 644°C, indicating good thermal stability.

- Purity levels in commercial and research preparations exceed 98%, ensuring suitability for pharmaceutical research and applications.

- Storage conditions require cool temperatures (2-8°C) to maintain stability.

- The synthetic protocols are patented and generally reserved for research and development, with commercial suppliers predominantly based in China offering the compound in kilogram scale.

常见问题

Q. What are the optimal synthetic pathways for p-(2-(3,4-Dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)benzenesulphonamide, and how can yield be improved?

Methodological Answer: The compound is synthesized via multi-step reactions, often starting with intermediates like 1,2,3,4-tetrahydro-4,4-dimethyl-7-methoxy-isochromane-1,3-dione and 4-aminosulfonylphenyl-(2)-ethylamine. A key step involves coupling the isoquinoline derivative to the sulfonamide group under anhydrous conditions (e.g., THF, triethylamine, argon atmosphere) . Yield optimization strategies include:

- Reagent Ratios: Increasing molar equivalents of 4-(2-aminoethyl)benzenesulfonamide improves coupling efficiency.

- Purification: Reverse-phase chromatography (C18 columns) enhances purity (up to 75% yield reported in advanced steps) .

Q. Table 1: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Coupling | THF, triethylamine, 24h, argon | 48% | |

| Purification | Reverse-phase chromatography (MeOH/H2O) | 75% |

Q. How is the structural identity of this compound validated in academic research?

Methodological Answer: Structural confirmation relies on spectral and crystallographic

- NMR: H and C NMR verify the isoquinoline core (δ 7.2–8.1 ppm for aromatic protons) and sulfonamide group (δ 3.1–3.3 ppm for NH) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak at m/z 527.20898 (CHNOS) .

- X-ray Diffraction (XRD): Resolves crystal packing and stereochemistry, critical for understanding interactions in biological systems .

Advanced Research Questions

Q. What methodologies are used to investigate the compound’s metabolic stability and in vivo pharmacokinetics?

Methodological Answer: Pharmacokinetic studies employ radiolabeled analogs (e.g., C-labeled compound) to track absorption, distribution, and excretion:

- Animal Models: Administered orally or intravenously to rodents; plasma and tissue samples analyzed via liquid scintillation counting .

- Metabolite Profiling: HPLC-MS identifies primary metabolites, such as hydroxylated derivatives or sulfonamide cleavage products .

- Key Findings: The compound exhibits rapid absorption (T <2h) and hepatic clearance, with 60–70% renal excretion .

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer: Discrepancies arise from solvent polarity and pH effects. A systematic approach includes:

Q. Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point | 179°C | |

| LogP | 3.11 | |

| Aqueous Solubility (pH 7.4) | <0.1 mg/mL |

Q. What strategies are recommended for impurity profiling during scale-up synthesis?

Methodological Answer: Impurity control is critical for pharmacological relevance:

- HPLC-DAD/ELSD: Detect intermediates like unreacted 4,4-dimethyl-7-methoxyisochroman-1,3-dione (retention time: 8.2 min) .

- Forced Degradation: Expose the compound to heat (60°C), light (UV), and acidic/basic conditions to identify degradation products .

- Regulatory Alignment: Follow ICH Q3A/B guidelines for reporting thresholds (e.g., 0.10% for unknown impurities) .

Q. How does the compound interact with molecular targets in diabetes research, and what assays validate its mechanism?

Methodological Answer: As a sulfonylurea derivative, it binds to pancreatic β-cell SUR1 receptors, stimulating insulin secretion. Validatory assays include:

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Methodological Answer: Matrix interference and low concentrations (<1 ng/mL in plasma) require:

- Sample Preparation: Solid-phase extraction (C18 cartridges) or protein precipitation (acetonitrile) .

- LC-MS/MS: Use MRM transitions (m/z 528 → 352 for quantification; m/z 528 → 194 for confirmation) .

- Validation: Follow FDA bioanalytical guidelines for precision (CV <15%) and accuracy (85–115%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。